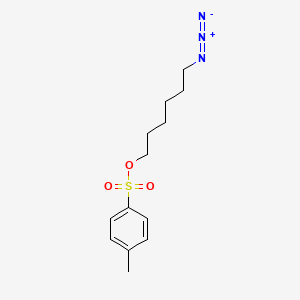
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid
Vue d'ensemble
Description
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid, also known as 2,6-DMPAA, is a naturally occurring compound found in plants, fungi, and bacteria. It is an important intermediate in the biosynthesis of various biologically active compounds such as polyamines, polyketides, and other secondary metabolites. In recent years, 2,6-DMPAA has gained attention due to its potential applications in the pharmaceutical and agricultural industries.
Applications De Recherche Scientifique
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid has many potential applications in the scientific research field. It has been used in the synthesis of various compounds such as polyamines, polyketides, and other secondary metabolites. Additionally, (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid has been used as a reagent in the synthesis of various organic compounds. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory agents.
Mécanisme D'action
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid is believed to act as an inhibitor of enzymes involved in the biosynthesis of polyamines and polyketides. Specifically, it is thought to inhibit the activity of ornithine decarboxylase, an enzyme involved in the biosynthesis of polyamines. Additionally, (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid is believed to inhibit the activity of polyketide synthases, enzymes involved in the biosynthesis of polyketides.
Biochemical and Physiological Effects
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of ornithine decarboxylase, leading to a decrease in the production of polyamines. Additionally, (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid has been shown to inhibit the activity of polyketide synthases, leading to a decrease in the production of polyketides. Furthermore, (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid has been demonstrated to have anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid in laboratory experiments has several advantages and limitations. One advantage is that (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time without degradation. Furthermore, (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid is relatively non-toxic and has a low environmental impact.
However, there are some limitations to the use of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid in laboratory experiments. One limitation is that it is a relatively slow-acting compound, meaning that it may take some time for the desired effects to be observed. Additionally, (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid has a narrow range of activity and may not be effective in all situations.
Orientations Futures
The potential applications of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid are vast and there are many possible future directions for research. One possible future direction is the development of methods for the synthesis of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid with higher yields and lower costs. Additionally, further research is needed to better understand the biochemical and physiological effects of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid and to identify new applications for this compound. Furthermore, research is needed to develop methods for the efficient and safe use of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid in laboratory experiments. Finally, further research is needed to identify new compounds that could be synthesized from (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid.
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)10-4-13(7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEGJDQJVUMDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-cyanophenyl)carbamate](/img/structure/B3142206.png)
![N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][](/img/structure/B3142219.png)





